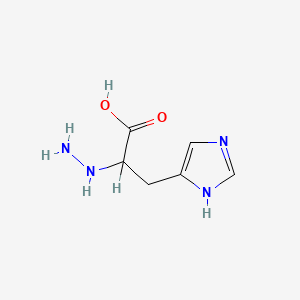

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid

描述

MK785 is a high-strength reinforcing bar used in construction, particularly in shear reinforcement applications. It is known for its high yield strength of 785 N/mm² and tensile strength of 930 N/mm² . This compound is primarily used in the construction industry to provide enhanced structural integrity and durability.

准备方法

合成路线和反应条件

MK785 是采用电弧炉技术生产的。 该工艺涉及在电弧炉中熔化废钢和其他原料,然后进行精炼和合金化,以达到所需的化学成分和机械性能 。

工业生产方法

MK785 的工业生产涉及以下几个步骤:

熔化: 废钢和其他原料在电弧炉中熔化。

精炼: 将熔融钢进行精炼以去除杂质,并达到所需的化学成分。

合金化: 添加合金元素以增强钢的机械性能。

铸造: 将熔融钢铸造成钢坯。

轧制: 将钢坯轧制成最终产品形状,例如钢筋或钢棒。

化学反应分析

MK785 在其生产和应用过程中会经历各种化学反应:

氧化: 在精炼过程中,氧化用于从熔融钢中去除碳、硅和磷等杂质。

还原: 在冶炼过程中,还原反应用于将氧化铁转化回金属铁。

这些反应中常用的试剂和条件包括用于氧化的氧气、用于还原的碳以及用于置换的各种合金元素。 这些反应的主要产物是具有增强机械性能的高强度钢筋 。

科学研究应用

MK785 在科学研究中有多种应用:

建筑工程: 它广泛用于建筑物、桥梁和其他基础设施项目的建设,以提高结构完整性和耐用性。

材料科学: 研究人员研究 MK785 的特性,以开发用于各种应用的新型高强度材料。

作用机制

MK785 的高强度和耐用性是通过合金化和热处理工艺的结合实现的。合金元素,如铬、镍和钼,通过形成固溶体和析出物来增强钢的机械性能,从而增强材料的强度。 热处理工艺,包括淬火和回火,进一步提高了钢的韧性和硬度 。

相似化合物的比较

MK785 与其他高强度钢筋相比是独一无二的,因为它具有特定的合金元素组合和生产工艺。类似的化合物包括:

SD295A: 一种标准钢筋,其屈服强度和抗拉强度低于 MK785。

SD390: 另一种高强度钢筋,具有不同的合金元素和机械性能。

生物活性

2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid, with the molecular formula C₇H₈N₄O₂, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a hydrazine functional group and an imidazole ring , which contribute to its unique biochemical properties. The presence of the carboxylic acid group classifies it as an amino acid derivative, allowing for various interactions with biological macromolecules.

Enzymatic Modulation

Research indicates that this compound may act as a precursor in the synthesis of biologically relevant molecules. It has been shown to influence enzymatic reactions and may modulate neurotransmitters such as histamine, which is crucial for immune responses and gastric secretion.

Antimicrobial Properties

Compounds containing imidazole rings are often associated with antimicrobial properties. Studies suggest that this compound could exhibit antimicrobial and anti-inflammatory effects, indicating its therapeutic potential.

Interaction Studies

Interaction studies utilizing techniques such as NMR spectroscopy and mass spectrometry have demonstrated the compound's capacity to bind to various biological targets. The protonation states of the imidazole ring significantly influence these interactions, affecting the compound's reactivity and biological effects.

Comparative Analysis

To understand its uniqueness, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(1H-imidazol-4-yl)propanoic Acid | Contains an amino group instead of hydrazine | Primarily involved in protein synthesis |

| 3-(1H-imidazol-4-yl)propanoic Acid | Lacks the hydrazine moiety | Known for its role in histidine metabolism |

| 2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid | Contains a hydroxyl group | Exhibits different solubility properties |

The dual functionality of this compound as both an amino acid derivative and a hydrazine-containing compound may confer distinct biochemical properties not found in similar compounds.

Cytotoxicity Studies

In vitro studies have highlighted the cytotoxic potential of compounds related to this compound. For instance, hybrid chemical compounds formed by conjugating bioactive molecules showed significant cytotoxicity against various cancer cell lines . The IC50 values for these compounds were notably low, indicating strong anti-cancer activity.

Antimicrobial Activity

A study examining monomeric alkaloids revealed that certain derivatives exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly across different strains, suggesting that modifications in structure can enhance antibacterial efficacy .

属性

CAS 编号 |

14760-71-5 |

|---|---|

分子式 |

C6H10N4O2 |

分子量 |

170.17 g/mol |

IUPAC 名称 |

2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12) |

InChI 键 |

OTXNLKCKMZUQKX-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NN |

规范 SMILES |

C1=C(NC=N1)CC(C(=O)O)NN |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-hydrazino-3-(4(5)-imidazole)propionic acid 2-hydrazino-3-(4(5)-imidazole)propionic acid, (+-)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, (R)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, (S)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, hydrochloride 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (+-)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (R)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (S)-isomer MK 785 MK-785 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。